molecular formula C18H20ClN3O2 B13189767 Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13189767
M. Wt: 345.8 g/mol
InChI Key: QDQIGOIAFFMLSZ-UHFFFAOYSA-N
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Description

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core fused with a cyclopropyl group at position 2 and a chloromethyl substituent at position 2. The benzyl ester at position 7 enhances lipophilicity, which may influence its pharmacokinetic properties.

Properties

Molecular Formula

C18H20ClN3O2

Molecular Weight

345.8 g/mol

IUPAC Name

benzyl 3-(chloromethyl)-2-cyclopropyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C18H20ClN3O2/c19-10-15-17(14-6-7-14)20-16-11-21(8-9-22(15)16)18(23)24-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

QDQIGOIAFFMLSZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3CCN(CC3=N2)C(=O)OCC4=CC=CC=C4)CCl

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can be achieved through several synthetic routes. Common methods include:

    Cyclization Reactions: This involves the formation of the imidazo[1,2-a]pyrazine core through cyclization of appropriate precursors.

    Ring Annulation: This method involves the construction of the fused ring system by annulating smaller ring systems.

    Cycloaddition Reactions: These reactions involve the addition of multiple unsaturated components to form the heterocyclic core.

    Direct C-H Arylation: This method involves the direct arylation of the pyrazine ring to introduce the benzyl group.

    Miscellaneous Methods: Other methods include acetylation, ring condensation, and tandem reactions

Chemical Reactions Analysis

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit kinase activity, thereby affecting cell signaling pathways involved in inflammation, cancer, and other diseases .

Comparison with Similar Compounds

Substituent Variations on the Imidazo[1,2-a]pyrazine Core

The following table summarizes key structural differences and properties of related compounds:

Compound Name Substituents (Positions) Molecular Weight Key Functional Groups Notable Properties References
Target Compound 3-(chloromethyl), 2-cyclopropyl, 7-benzyl Not explicitly stated Chloromethyl (reactivity), cyclopropyl (ring strain) Likely moderate lipophilicity
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl) analogue 3-(hydroxymethyl), 2-(difluoromethyl) 337.32 Hydroxymethyl (polar), difluoromethyl (electron-withdrawing) Increased solubility due to hydroxyl; fluorination may enhance metabolic stability
Benzyl 3-(chloromethyl)-2-(difluoromethyl) analogue 3-(chloromethyl), 2-(difluoromethyl) Not provided Chloromethyl (alkylating potential), difluoromethyl (stability) Potential for dual reactivity (chlorine and fluorine effects)
Benzyl 3-(aminomethyl)-2-(2-methylpropyl) analogue 3-(aminomethyl), 2-(2-methylpropyl) 342.44 (C19H26N4O2) Aminomethyl (basic nitrogen), branched alkyl (steric bulk) Enhanced water solubility (amine protonation); steric hindrance may reduce reactivity
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one 2-methyl, 7-benzyl, 3-ketone 239.28 (C14H13N3O) Ketone (hydrogen bonding potential) Polar ketone group may reduce membrane permeability

Salt Forms and Solubility

  • Dihydrochloride Salts : Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride (MW 330.21) demonstrates how salt formation increases molecular weight and solubility in polar solvents compared to the free base . The target compound’s lack of a salt form in available evidence suggests it may exhibit lower aqueous solubility.

Pharmacological Potential

  • Antiparasitic/Antitubercular Activity: Analogues like 2-nitroimidazopyrazinones (e.g., compound 34i) show improved potency and solubility via nitro and trifluoromethoxy groups . The target compound’s chloromethyl group could act as a reactive handle for prodrug strategies, while the cyclopropyl group might modulate target binding through steric effects.

Key Research Findings and Trends

Fluorination Trends : Difluoromethyl and trifluoromethyl substituents (e.g., ) are prevalent in analogues, likely due to their ability to enhance metabolic stability and bioavailability. The target compound’s cyclopropyl group offers an alternative strategy to reduce ring strain and improve conformational rigidity.

Commercial Availability: Several analogues (e.g., dihydrochloride salts ) are marketed with ISO-certified suppliers, indicating industrial relevance.

Biological Activity

Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic compound belonging to the class of imidazopyrazines. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article aims to summarize the existing research on the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C₁₄H₁₅ClN₄O₂
  • Molecular Weight : 300.75 g/mol
  • CAS Number : Not specifically listed but can be derived from its components.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL . This suggests that modifications in the benzyl or pyrazine moieties can enhance activity.
  • Antifungal Activity : The compound's antifungal properties were evaluated against various strains including Trichophyton mentagrophytes. Some related compounds demonstrated MIC values around 15.62 µmol/L .

Structure-Activity Relationships (SAR)

The SAR studies reveal that the introduction of specific substituents on the imidazo[1,2-a]pyrazine core significantly influences biological activity:

  • Lipophilicity : Compounds with increased lipophilicity tend to exhibit enhanced antimicrobial activity. For example, variations in substituents on the pyrazine ring have been shown to affect log k values positively .
CompoundLipophilicity (log k)Antimycobacterial Activity (MIC µg/mL)
A1.366.25
B0.186.25
CVariesVaries

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been reported to interfere with cell wall synthesis in mycobacteria.
  • Disruption of Membrane Integrity : Antifungal activities may stem from disrupting fungal cell membranes.

Case Studies

Several case studies have highlighted the efficacy of this compound and its analogs:

  • A study published in MDPI indicated that certain substituted N-benzylpyrazine derivatives exhibited significant antimycobacterial activity comparable to established treatments like Pyrazinamide (PZA) .
  • Another investigation focused on the cytotoxicity profiles of benzyl sulfides showed that structural modifications could lead to varying degrees of toxicity and bioactivation pathways .

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